REACTION_CXSMILES
|
[Si:1]([OH:5])([OH:4])([OH:3])[OH:2].[OH-].[CH3:7][N+:8]([CH3:11])([CH3:10])[CH3:9]>>[Si:1]([O-:5])([O-:4])([O-:3])[O-:2].[CH3:7][N+:8]([CH3:11])([CH3:10])[CH3:9].[CH3:7][N+:8]([CH3:11])([CH3:10])[CH3:9].[CH3:7][N+:8]([CH3:11])([CH3:10])[CH3:9].[CH3:7][N+:8]([CH3:11])([CH3:10])[CH3:9] |f:1.2,3.4.5.6.7|
|
Name
|
|
Quantity
|
82.2 g
|
Type
|
reactant
|
Smiles
|
[Si](O)(O)(O)O
|
Name
|
|
Quantity
|
1250 mL
|
Type
|
reactant
|
Smiles
|
[OH-].C[N+](C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
After the mixture had been stirred at 25° C. for 16 hours and at 50° C. for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a clear solution was obtained
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated to two-thirds of its original volume
|
Type
|
CUSTOM
|
Details
|
the tetramethylammonium silicate contained therein was crystallized at 4° C
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
[Si]([O-])([O-])([O-])[O-].C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 359.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |